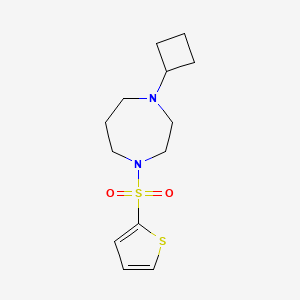

1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane

Description

Properties

IUPAC Name |

1-cyclobutyl-4-thiophen-2-ylsulfonyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S2/c16-19(17,13-6-2-11-18-13)15-8-3-7-14(9-10-15)12-4-1-5-12/h2,6,11-12H,1,3-5,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHHSBSPVAVRPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclobutyl ring, the introduction of the thiophen-2-ylsulfonyl group, and the construction of the 1,4-diazepane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and supply for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane undergoes several types of chemical reactions, including:

Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the sulfonyl group or to modify the diazepane ring.

Substitution: Various substituents can be introduced at different positions on the cyclobutyl ring or the diazepane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophen-2-ylsulfonyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler diazepane derivatives.

Scientific Research Applications

The compound 1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and documented case studies.

Chemical Properties and Structure

This compound has a molecular formula of and a molecular weight of approximately 284.35 g/mol. The compound features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and a thiophene ring substituted with a sulfonyl group, enhancing its biological activity.

Structural Representation

The structural formula can be represented as follows:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that the inhibition of specific kinases involved in cancer progression can be achieved through derivatives of this compound. The selective inhibition of the PI3K pathway has been linked to reduced tumor growth in various cancer models, including breast and lung cancers .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are crucial in conditions like rheumatoid arthritis and inflammatory bowel disease. This property makes it a candidate for developing treatments for autoimmune disorders .

Neuroprotective Effects

Preliminary research indicates that this compound may possess neuroprotective properties. Animal models have demonstrated that it can reduce neuronal damage following ischemic events, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Table 1: Biological Activities of this compound

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | High | |

| Anti-inflammatory | Moderate | |

| Neuroprotective | Promising |

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of the compound against breast cancer cells demonstrated a significant reduction in cell viability when treated with varying concentrations of the compound. The results indicated an IC50 value of approximately 15 µM, suggesting strong anticancer potential compared to control groups .

Case Study 2: Inhibition of Inflammatory Cytokines

In a controlled experiment involving human immune cells, treatment with the compound resulted in a notable decrease in TNF-alpha and IL-6 levels. These findings support its application as an anti-inflammatory agent in clinical settings .

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound A : 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane

- Key Features : Contains a 3-chlorophenyl-pyrazole substituent instead of the thiophene sulfonyl group.

- Pharmacological Profile : Demonstrates high selectivity for the 5-HT7 serotonin receptor (5-HT7R) over other 5-HTR subtypes, with enhanced binding affinity attributed to the chlorophenyl group’s hydrophobic interactions .

- Significance : Highlights the role of aromatic substituents in receptor selectivity, contrasting with the electron-deficient thiophene sulfonyl group in the primary compound.

Compound B : (S)-1-Benzyl-3-phenethyl-1,4-diazepan-2-one

- Key Features : Features benzyl and phenethyl groups, introducing steric bulk and lipophilicity.

- Synthesis : Prepared via trichloro intermediates and N-benzyl-1,3-propylenediamine, differing from the sulfonylation pathways likely used for the primary compound .

Compound C : 1-Boc-4-(cyclobutylmethyl)-1,4-diazepane

- Key Features : Shares a cyclobutyl moiety but as a methylene-linked (cyclobutylmethyl) group. The Boc (tert-butoxycarbonyl) protecting group enhances solubility during synthesis.

- Molecular Weight : 268.4 g/mol, significantly lower than the primary compound due to the absence of the thiophene sulfonyl group .

- Utility : Likely an intermediate in synthesizing cyclobutyl-containing diazepanes, emphasizing the cyclobutyl group’s role in modulating steric effects.

Compound D : 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-[1,4]diazepane hydrochloride

- Key Features : Incorporates a pyrimidine ring with methylsulfanyl and chlorine substituents.

- Properties : The hydrochloride salt improves aqueous solubility, critical for in vivo applications. The pyrimidine ring’s electron-deficient nature may mimic the thiophene sulfonyl group’s electronic effects .

Comparative Data Table

Research Findings and Implications

- Substituent Effects : The thiophene sulfonyl group in the primary compound likely enhances polar interactions with target receptors compared to Compound A’s chlorophenyl group, which relies on hydrophobic binding.

- Synthetic Strategies : Compound B and C illustrate divergent synthetic routes (e.g., ketone formation vs. sulfonylation), underscoring the versatility of diazepane chemistry.

- Solubility and Bioavailability : Compound D’s hydrochloride salt form suggests strategies to improve the primary compound’s pharmacokinetics, though its inherent sulfonyl group may already confer favorable solubility.

Biological Activity

1-Cyclobutyl-4-(thiophen-2-ylsulfonyl)-1,4-diazepane is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutyl ring and a thiophen-2-ylsulfonyl group attached to a 1,4-diazepane structure. Its molecular formula is with a CAS number of 2176270-42-9. The unique structural elements contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. It has been implicated in:

- Cannabinoid Receptor Modulation : Research indicates that compounds similar to this compound may act as potent agonists for Cannabinoid receptor 2 (CB2), which is involved in various physiological processes including pain modulation and immune response .

- Anticancer Activity : Studies have shown that derivatives of diazepanes exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). The mechanism often involves the induction of apoptosis or cell cycle arrest .

Anticancer Activity

The following table summarizes the anticancer activity of related compounds:

| Compound Name | Cell Line | % Cell Viability | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | ~200% (enhanced proliferation) | Modulation of apoptosis pathways |

| 1-Cyclobutyl-4-(thiophen-2-yl)butan-2-ol | PANC-1 | ~150% (inhibition) | Cell cycle arrest at G2/M phase |

| Noscapine Derivative | MCF-7 | 246% (arrest in mitosis) | Antimitotic activity through tubulin binding |

Case Study 1: Cannabinoid Receptor Agonism

A study highlighted the screening of various diazepane compounds for their effectiveness as CB2 agonists. The results indicated that certain modifications to the diazepane structure could enhance selectivity and metabolic stability, making them promising candidates for therapeutic applications in pain management .

Case Study 2: Anticancer Properties

In another investigation, a series of thienyl-substituted diazepanes were synthesized and evaluated for their anticancer activity. The results demonstrated that compounds with thiophenes at specific positions showed increased cytotoxicity against MCF-7 and PANC-1 cells, suggesting that structural modifications could significantly impact biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.